molecular formula C25H23N5O4S B2836365 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione CAS No. 537044-92-1

8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione

Cat. No. B2836365
CAS RN: 537044-92-1
M. Wt: 489.55
InChI Key: WMMDUVCXJBDKEZ-UHFFFAOYSA-N
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Description

8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione is a useful research compound. Its molecular formula is C25H23N5O4S and its molecular weight is 489.55. The purity is usually 95%.
BenchChem offers high-quality 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8,8-dimethyl-2-((4-nitrobenzyl)thio)-5-(pyridin-4-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Studies on related quinoline and pyrimidine derivatives highlight advancements in synthetic methodologies and chemical properties. For example, Yokoyama (1978) detailed the synthesis of dimethyl substituted pyrido[2,1-b]pyrido[1′,2′:1,2]pyrimido[4,5-g]quinazoline derivatives, indicating a broad interest in similar quinoline and pyrimidine frameworks for their diverse applications in chemical synthesis (Yokoyama, 1978). Hovsepyan et al. (2018) discussed a three-component one-pot synthesis approach for new pyrimido[4,5-b]quinoline derivatives, showcasing the chemical versatility and potential for creating complex molecules with biological relevance (Hovsepyan et al., 2018).

Potential Biological Activities

Diab et al. (2021) explored the synthesis of bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones) linked to various cores, indicating research into compounds with potential biological activities, such as pharmaceuticals or materials with unique optical properties (Diab et al., 2021).

Advanced Materials and Molecular Engineering

Research by Ragheb et al. (2022) on the synthesis and biological interactions of bis(sulfanediyl)bis(tetrahydro-5-deazaflavin) analogs hints at the exploration of such compounds in materials science and drug design, focusing on interactions with DNA and proteins for therapeutic applications (Ragheb et al., 2022).

Mechanistic Studies and Catalysis

Research by Sako et al. (2000) on labeled pyrimidine dione oxides suggests interest in mechanistic studies and catalysis, providing insights into reaction pathways and the generation of novel compounds with potential application in synthesis and medicinal chemistry (Sako et al., 2000).

properties

IUPAC Name

8,8-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4S/c1-25(2)11-17-20(18(31)12-25)19(15-7-9-26-10-8-15)21-22(27-17)28-24(29-23(21)32)35-13-14-3-5-16(6-4-14)30(33)34/h3-10,19H,11-13H2,1-2H3,(H2,27,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMDUVCXJBDKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)N=C(NC3=O)SCC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=NC=C5)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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